molecular formula C19H12ClF3N4O B4847154 5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

Cat. No.: B4847154
M. Wt: 404.8 g/mol
InChI Key: DRMCRBDNLABGAX-UHFFFAOYSA-N
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Description

5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a chlorophenyl group, a methoxyphenyl group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxybenzaldehyde to form 4-[(4-chlorophenyl)methoxy]benzaldehyde. This intermediate is then reacted with 5-amino-1,2,4-triazole and trifluoroacetic anhydride to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Concentrated nitric acid or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorophenyl group.

Scientific Research Applications

5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . Additionally, its interaction with DNA and RNA can lead to anticancer activity by interfering with cell proliferation and inducing apoptosis .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal drug containing a triazole ring.

    Voriconazole: Another antifungal agent with a triazole moiety.

    Trazodone: An antidepressant with a triazole structure.

    Nefazodone: An antidepressant similar to trazodone.

Uniqueness

5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the chlorophenyl and methoxyphenyl groups contribute to its bioactivity and potential therapeutic applications .

Properties

IUPAC Name

5-[4-[(4-chlorophenyl)methoxy]phenyl]-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClF3N4O/c20-14-5-1-12(2-6-14)10-28-15-7-3-13(4-8-15)16-9-17(19(21,22)23)27-18(26-16)24-11-25-27/h1-9,11H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMCRBDNLABGAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=CC=C(C=C2)C3=NC4=NC=NN4C(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
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5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
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5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
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5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
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5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine
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5-{4-[(4-Chlorophenyl)methoxy]phenyl}-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyrimidine

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